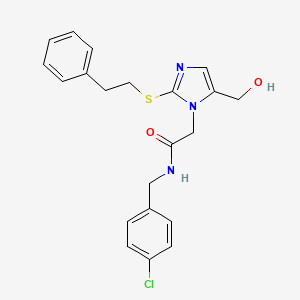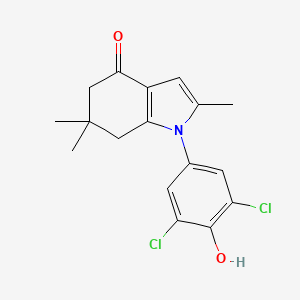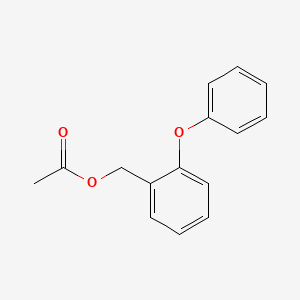
2-フェノキシベンジルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxybenzyl acetate is a chemical compound with the formula C15H14O3 and a molecular weight of 242.27 . It is commonly used in research .
Synthesis Analysis
The synthesis of 2-Phenoxybenzyl acetate has been studied in various contexts. For instance, one study discussed the continuous synthesis of 2-Phenylethyl acetate in a solvent-free system using a packed bed bioreactor through immobilized lipase-catalyzed transesterification of ethyl acetate (EA) with 2-phenethyl alcohol .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenoxybenzyl acetate are not detailed in the search results, it’s worth noting that chemical reactions can be influenced by factors such as temperature, concentration, and the presence of catalysts. For instance, one study discussed the optimization of reaction conditions for the synthesis of 2-Phenylethyl acetate .
科学的研究の応用
C15H14O3\text{C}{15}\text{H}{14}\text{O}3C15H14O3
およびCAS番号39717-00-5は、さまざまな文脈で研究されてきました。以下に6つのユニークな用途を示します。これらの用途は、2-フェノキシベンジルアセテートのさまざまな分野における汎用性を示しています。 さらなる研究により、その使用を最適化し、安全性の懸念に対処し、新しい用途を探求する必要があります {_svg_1} . 詳細または追加の用途が必要な場合は、お気軽にお問い合わせください。
Safety and Hazards
While specific safety and hazard information for 2-Phenoxybenzyl acetate is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, not inhaling or ingesting the compound, and keeping it away from heat and open flames .
Relevant Papers
Several papers have been published on topics related to 2-Phenoxybenzyl acetate. For instance, one paper discussed the production of 2-Phenylethyl acetate via reactive distillation , while another paper discussed the enzymatic synthesis of 2-Phenylethyl acetate in water . These papers provide valuable insights into the synthesis and potential applications of 2-Phenoxybenzyl acetate.
作用機序
Target of Action
The primary targets of 2-Phenoxybenzyl acetate are currently unknown. The compound is a derivative of phenoxybenzamine , which is known to target alpha-adrenergic receptors
Mode of Action
If it shares a similar mode of action with phenoxybenzamine, it may act as an antagonist at alpha-adrenergic receptors, leading to muscle relaxation and a widening of the blood vessels . .
Biochemical Pathways
Acetate metabolism, which involves the conversion of acetate to acetyl-CoA, could potentially be influenced by this compound . Acetyl-CoA plays a central role in many metabolic processes, including energy production, lipid synthesis, and protein acetylation . .
Pharmacokinetics
A related compound, 2-hydroxybenzylamine (2-hoba) acetate, has been shown to be absorbed within 2 hours of administration, with a half-life of 210–327 hours
Result of Action
The molecular and cellular effects of 2-Phenoxybenzyl acetate’s action are currently unknown due to the lack of research on this compound. If it acts similarly to phenoxybenzamine, it may cause muscle relaxation and vasodilation, leading to a decrease in blood pressure . .
生化学分析
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
It is known that acetate, a related compound, can have significant effects on cellular metabolism . Acetate can be converted to acetyl-CoA, a key molecule in many biochemical reactions . Acetyl-CoA plays a crucial role in energy production, lipid synthesis, and protein acetylation .
Molecular Mechanism
The exact molecular mechanism of 2-Phenoxybenzyl acetate is not well-studied. Based on its structure, it can be hypothesized that it might interact with enzymes and other biomolecules through its ester group and aromatic ring. The ester group could potentially undergo hydrolysis, releasing 2-phenoxybenzyl alcohol and acetate . The aromatic ring could participate in π-π interactions with aromatic amino acids in proteins .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can significantly influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Phenoxybenzyl acetate at different dosages in animal models have not been specifically studied. It is known that the effects of a compound can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that acetate, a related compound, is involved in several metabolic pathways, including the TCA cycle and lipid synthesis .
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity and function .
特性
IUPAC Name |
(2-phenoxyphenyl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-12(16)17-11-13-7-5-6-10-15(13)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAUOLXKLPSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

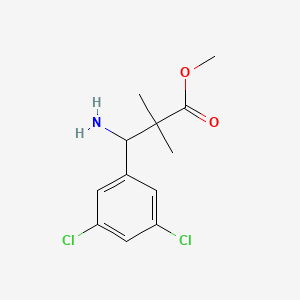
![N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2461392.png)
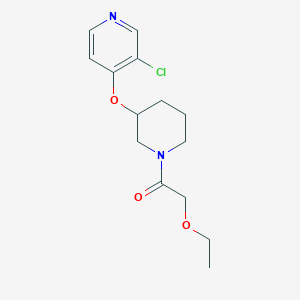
![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2461394.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2461396.png)

